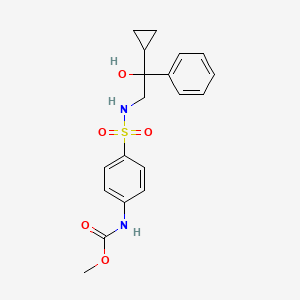

methyl (4-(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl)phenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a carbamate derivative, which are organic compounds derived from carbamic acid. The carbamate group includes an ester moiety (-COO-) and an amide moiety (-NH2). Carbamates are often used in pharmaceuticals and pesticides .

Molecular Structure Analysis

The compound contains a carbamate group attached to a phenyl ring, which is a common structure in many organic compounds. The presence of the cyclopropyl and phenylethyl groups may influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

Carbamates can undergo a variety of reactions. They can be hydrolyzed to produce alcohols and amines. They can also react with Grignard reagents to form tertiary amines .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors such as the presence of the cyclopropyl and phenylethyl groups, as well as the carbamate group, would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Biological and Nonbiological Modifications

Methylcarbamate insecticides, which are structurally related to the compound of interest, undergo various modifications in biological systems, including hydrolysis, oxidation, dealkylation, and conjugation. These processes lead to the formation of hydroxylated derivatives, N-hydroxymethyl derivatives, and other metabolites. For example, carbaryl undergoes hydroxylation to form hydroxy, dihydro-dihydroxy, and N-hydroxymethyl carbaryl. Similarly, carbofuran and propoxur form hydroxylated derivatives through hydroxylation at specific positions on the molecule. These modifications are critical for understanding the metabolic pathways and potential environmental and biological impacts of these compounds (Knaak Jb, 1971).

Novel Sulfonamide Hybrids

Research on novel sulfonamide hybrids involving carbamate scaffolds has shown significant developments. These hybrids, synthesized by reacting N-substituted 4-isothiocyanatophenyl sulfonamides with ethyl carbamate, exhibit antimicrobial activities. For instance, certain derivatives have demonstrated excellent activity against bacterial strains, highlighting the potential of these compounds for therapeutic applications. Molecular docking studies further support their potential as antimicrobial agents (Modather F. Hussein, 2018).

Cyclization-Activated Prodrugs

Basic carbamates of 4-hydroxyanisole represent an innovative approach in drug design, acting as cyclization-activated prodrugs. These compounds release the active drug through predictable intramolecular cyclization-elimination reactions, rather than enzymatic cleavage. This unique mechanism highlights the versatility of carbamate compounds in developing more efficient and targeted therapeutic agents (W. S. Saari et al., 1990).

Synthesis and Transformations

The synthesis and transformation of carbamate derivatives reveal the chemical diversity and potential applications of these compounds. For example, the oxidation of methyl (4-acetylphenyl)carbamate led to novel derivatives that could undergo further reactions to form compounds with potential biological activity. These synthetic pathways open up new possibilities for the development of carbamate-based drugs and materials (A. V. Velikorodov & E. Shustova, 2017).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

methyl N-[4-[(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-26-18(22)21-16-9-11-17(12-10-16)27(24,25)20-13-19(23,15-7-8-15)14-5-3-2-4-6-14/h2-6,9-12,15,20,23H,7-8,13H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBYERVDFLWFDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)amine](/img/structure/B2818671.png)

![2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B2818672.png)

![N'-(6-amino-5-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-yl)benzenecarbohydrazide](/img/structure/B2818674.png)

![N-[(furan-2-yl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2818677.png)

![N-(3-chloro-4-fluorophenyl)-2-[2-(3,4-dimethoxyphenyl)acetyl]-1-hydrazinecarbothioamide](/img/structure/B2818678.png)

![N-[4-(ethylsulfamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2818681.png)

![N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B2818683.png)

![{5-Oxaspiro[2.4]heptan-6-yl}methanol](/img/structure/B2818685.png)